4-(5-Nitropyridin-2-yloxy)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-(5-nitropyridin-2-yl)oxy-1H-indole |
InChI |
InChI=1S/C13H9N3O3/c17-16(18)9-4-5-13(15-8-9)19-12-3-1-2-11-10(12)6-7-14-11/h1-8,14H |
InChI Key |
XDHDOMMSPPUEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Nitropyridin 2 Yloxy 1h Indole and Its Analogues
Retrosynthetic Analysis of the 4-(5-Nitropyridin-2-yloxy)-1H-indole Scaffold
A retrosynthetic analysis of the this compound scaffold primarily involves the disconnection of the C-O ether bond. This bond is the linkage between the 1H-indole and the 5-nitropyridine moieties. This disconnection strategy leads to two key precursors: a nucleophilic indol-4-ol derivative and an electrophilic 2-halopyridine derivative.
The most logical disconnection is at the ether linkage, which suggests that the bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. This leads to the identification of 1H-indol-4-ol and 2-chloro-5-nitropyridine (B43025) as the primary synthetic precursors. The electron-withdrawing nitro group on the pyridine (B92270) ring makes the 2-position highly susceptible to nucleophilic attack, favoring the SNAr pathway.
Precursor Synthesis and Functionalization
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. This section details the synthetic routes to 1H-indol-4-ol derivatives and 2-chloro-5-nitropyridine scaffolds.
Synthesis of 1H-Indol-4-ol Derivatives
The synthesis of 1H-indol-4-ol, also known as 4-hydroxyindole (B18505), can be achieved through several methods, each with its own advantages and limitations.
One common approach is a modified Bischler-Möhlau reaction . chimicatechnoacta.ruresearchgate.net This method involves the condensation of an α-hydroxyketone, such as benzoin, with an aminophenol. chimicatechnoacta.ruresearchgate.net A modified procedure carried out at a lower temperature can improve yields and reduce the formation of tarry side products. researchgate.net When m-aminophenol is condensed with benzoin, a mixture of 4-hydroxy and 6-hydroxy isomers can be obtained. chimicatechnoacta.ruresearchgate.net
Another versatile method involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine. chemicalbook.com This process begins with the reaction of 1,3-cyclohexanedione (B196179) with a diazo compound to form 2-diazo-1,3-cyclohexanedione, which then reacts with styrene (B11656) in the presence of a rhodium catalyst to yield a spirocyclopropane. chemicalbook.com Subsequent reaction with an amine leads to the formation of a tetrahydroindol-4(5H)-one, which can be readily converted to 4-hydroxyindole. chemicalbook.com A related patented method describes the synthesis of 4-hydroxyindole starting from the reaction of 1,3-cyclohexanedione and 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a dehydrogenation catalyst. google.com
A two-step process involving a palladium-catalyzed cross-coupling reaction has also been reported. chemicalbook.com This synthesis involves the coupling of an ortho-iodoaniline with (trimethylsilyl)acetylene, followed by cyclization in the presence of potassium tert-butoxide to furnish the 4-hydroxyindole. chemicalbook.com
Furthermore, a classical approach developed by Beer et al. utilizes 6-nitrosalicylaldehyde as the starting material. chemicalbook.com The condensation of 6-nitrosalicylaldehyde with nitromethane, followed by treatment with acetic anhydride (B1165640), yields an acetoxystyrene derivative. This intermediate is then reduced and hydrolyzed to produce 4-acetoxyindole, which upon further hydrolysis, gives 4-hydroxyindole. chemicalbook.com
| Starting Material(s) | Key Reagents/Conditions | Product | Yield | Reference |
| m-Aminophenol and Benzoin | Lower reaction temperature | Mixture of 4-hydroxy and 6-hydroxyindoles | Improved | chimicatechnoacta.ruresearchgate.net |
| 1,3-Cyclohexanedione and 2-Aminoethanol | Toluene, p-toluenesulfonic acid; then dehydrogenation catalyst (e.g., Pd, Pt, Rh, Ir, or Ru on carbon or alumina) | 4-Hydroxyindole | 56% | google.com |
| ortho-Iodoanilines and (Trimethylsilyl)acetylene | Palladium catalyst; then potassium tert-butoxide | 4-Hydroxyindole | - | chemicalbook.com |
| 6-Nitrosalicylaldehyde and Nitromethane | Alcoholic potash; acetic anhydride, sodium acetate; iron filings, acetic acid; aqueous-methanolic sodium hydroxide (B78521), sodium hydrosulphite | 4-Hydroxyindole | - | chemicalbook.com |
Synthesis and Modification of 2-Chloro-5-nitropyridine Scaffolds
2-Chloro-5-nitropyridine is a crucial electrophilic precursor. A common and effective synthesis starts from 2-aminopyridine . prepchem.comgoogle.com The process involves three main steps: nitration, hydrolysis, and chlorination. google.com
Nitration: 2-Aminopyridine is treated with a nitrating mixture, such as a combination of sulfuric acid and fuming nitric acid, to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyridine (B18323). google.com
Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions, typically using aqueous hydrochloric acid and sodium nitrite, to form 2-hydroxy-5-nitropyridine. google.com
Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or N,N-diethylaniline to afford 2-chloro-5-nitropyridine. google.comchemicalbook.com
An alternative route begins with 3-nitropyridine , which can be converted to 2-chloro-5-nitropyridine using nitrous oxide in the presence of triethylamine (B128534) and zinc chloride in dichloromethane. chemicalbook.com
| Starting Material | Key Reagents/Conditions | Intermediate(s) | Final Product | Overall Yield | Reference |
| 2-Aminopyridine | 1. H₂SO₄, fuming HNO₃2. HCl, NaNO₂3. POCl₃, PCl₅ | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | - | google.com |
| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |
| 3-Nitropyridine | N₂O, triethylamine, zinc chloride, dichloromethane | - | 2-Chloro-5-nitropyridine | 98% | chemicalbook.com |
Direct Synthesis Routes to this compound
With the precursors in hand, the final step is the formation of the ether linkage. This can be accomplished through several methods, with nucleophilic aromatic substitution being the most direct.
Nucleophilic Aromatic Substitution Reactions
The reaction of 2-chloro-5-nitropyridine with the aryloxide ion of 1H-indol-4-ol is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The electron-withdrawing nitro group at the para-position to the chlorine atom significantly activates the pyridine ring towards nucleophilic attack.
The general procedure involves the deprotonation of the hydroxyl group of 1H-indol-4-ol with a suitable base to form the corresponding phenoxide anion. This is followed by the addition of 2-chloro-5-nitropyridine. The reaction is typically carried out in a polar aprotic solvent. It is important to note that the use of an additional hydroxide base should be avoided as it can lead to ring-opening of the 2-chloro-5-nitropyridine. researchgate.net
Coupling Reactions and Catalytic Approaches
While SNAr is a direct method, catalytic coupling reactions offer an alternative for the formation of the C-O bond.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.org In this case, 2-chloro-5-nitropyridine would react with 1H-indol-4-ol in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. wikipedia.org Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can proceed under milder conditions. wikipedia.org
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an aryl halide with an alcohol or phenol. This methodology could potentially be applied to the synthesis of this compound.
Derivatization Strategies and Analogue Synthesis
The derivatization of this compound is a multifaceted process that allows for the fine-tuning of its chemical properties. Synthetic strategies are generally categorized by the part of the molecule being modified: the indole (B1671886) nucleus or the nitropyridine ring.
Modifications on the Indole Moiety
The indole moiety offers several sites for chemical modification, including the N1, C2, and C3 positions, as well as the benzene (B151609) ring for halogenation. These modifications can significantly impact the molecule's electronic properties, lipophilicity, and steric profile.
The nitrogen atom of the indole ring (N1) is a common site for substitution, allowing for the introduction of a wide range of alkyl and aryl groups. This is typically achieved by deprotonation of the indole NH with a suitable base, followed by reaction with an electrophile.
N-Alkylation: A general and efficient method for the N-alkylation of indoles involves the use of a base such as sodium hydride (NaH) to generate the indolide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.com For instance, an indole can be deprotonated with NaH and then reacted with a primary alkyl halide to yield the corresponding N-alkylated product. youtube.com This method is broadly applicable and can be adapted for the N-alkylation of this compound. Another approach involves a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole, providing a variety of N-alkylated indoles. researchgate.net One-pot, two-step strategies have also been developed, such as the N-alkylation of indolines followed by oxidation to the corresponding N-alkylated indoles. nih.gov
N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper-catalyzed cross-coupling reactions. For example, the reaction of an indole with an aryl halide in the presence of a copper catalyst and a suitable ligand can afford the N-arylindole derivative.
| Reagent/Catalyst System | Reaction Type | Product | Reference |
| Sodium Hydride, Alkyl Halide | N-Alkylation | N-Alkyl-4-(5-nitropyridin-2-yloxy)-1H-indole | youtube.com |
| Copper Iodide, N-Tosylhydrazone | N-Alkylation | N-Alkyl-4-(5-nitropyridin-2-yloxy)-1H-indole | researchgate.net |
| Iron Complex/TEMPO | N-Alkylation/Oxidation | N-Alkyl-4-(5-nitropyridin-2-yloxy)-1H-indole | nih.gov |
| Copper Catalyst, Aryl Halide | N-Arylation | N-Aryl-4-(5-nitropyridin-2-yloxy)-1H-indole |
The C2 and C3 positions of the indole ring are also key sites for functionalization, offering opportunities to introduce a variety of substituents.
C2-Functionalization: The C2 position is generally less reactive than the C3 position towards electrophiles. However, C2-functionalization can be achieved through methods such as lithiation of an N-protected indole followed by reaction with an electrophile. This approach, often referred to as umpolung, reverses the normal reactivity of the indole ring. nih.gov Boron-catalyzed C2-selective reductive functionalization of indoles has also been reported to yield allylic indolines. rsc.org
C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is readily susceptible to electrophilic substitution. C3-alkylation can be achieved using various catalytic systems. For example, nickel-catalyzed C3-alkylation of indoles with alcohols has been developed, proceeding via a borrowing hydrogen strategy. rsc.org Boron trifluoride etherate (BF3-OEt2) can also promote the C3-alkylation of indoles with maleimides to furnish 3-indolylsuccinimides. nih.gov Furthermore, carbocations generated under continuous-flow conditions can catalyze the C3-alkylation of indoles with α,β-unsaturated carbonyls. njtech.edu.cn The aza-alkylation at the C3 position allows for the introduction of aminomethyl groups. rsc.org
| Position | Reaction Type | Reagent/Catalyst | Product | Reference |
| C2 | Lithiation/Electrophilic Quench | n-BuLi, Electrophile | C2-Substituted analogue | nih.gov |
| C2 | Reductive Functionalization | Boron Catalyst | C2-Allylic indoline (B122111) analogue | rsc.org |
| C3 | Alkylation | Nickel Catalyst, Alcohol | C3-Alkyl analogue | rsc.org |
| C3 | Alkylation | BF3-OEt2, Maleimide | C3-Indolylsuccinimide analogue | nih.gov |
| C3 | Alkylation | Carbocation (flow) | C3-Alkyl analogue | njtech.edu.cn |
| C3 | Aza-alkylation | Various catalysts | C3-Aminomethyl analogue | rsc.org |
The introduction of halogen atoms onto the indole ring can be achieved through electrophilic halogenation. The position of halogenation is often influenced by the directing effects of existing substituents and the reaction conditions. For the synthesis of halo-derivatives of this compound, direct halogenation can be employed.
An environmentally friendly method for the halogenation of indoles utilizes an oxone-halide system. organic-chemistry.orgresearchgate.net This method can selectively produce 2- or 3-haloindoles. An electron-withdrawing group on the indole nitrogen favors C2 halogenation, while C3 halogenation can be achieved irrespective of the N-substituent. organic-chemistry.orgresearchgate.net For instance, treatment of an N-protected indole with a stoichiometric amount of a halide source and oxone can lead to the corresponding halo-indole derivative. organic-chemistry.org
| Halogen | Reagent System | Position of Halogenation | Reference |
| Chloro, Bromo | Oxone-Halide | C2 or C3 | organic-chemistry.orgresearchgate.net |
| Chloro, Bromo, Iodo | NCS, NBS, I2/K2CO3 | C3 | nih.gov |
Azaindoles, which are bioisosteres of indoles, can be synthesized by replacing one of the CH groups in the benzene ring of the indole with a nitrogen atom. The synthesis of azaindole analogues of this compound can be achieved by employing pyridine-based starting materials in classical indole syntheses. A number of novel synthetic strategies for constructing the azaindole core have been developed. rsc.org For example, derivatives of 4- and 5-azaindole (B1197152) have been synthesized through various routes. rsc.org The synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors highlights a synthetic route to complex azaindole structures. mdpi.com
Modifications on the Nitropyridine Moiety
The nitropyridine moiety offers opportunities for modification, primarily through reactions involving the nitro group and potential substitution on the pyridine ring.
One of the most common transformations of the nitropyridine moiety is the reduction of the nitro group to an amino group. This conversion dramatically alters the electronic properties of the pyridine ring and provides a handle for further functionalization. The reduction can be achieved using various reagents, such as catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2). mdpi.com
Once the amino group is installed, it can be further derivatized. For example, it can undergo acylation, sulfonylation, or be used in coupling reactions to introduce a wide range of substituents. For instance, the resulting aminopyridine derivative can be reacted with sulfonyl chlorides to form sulfonamides.
Another strategy for modifying the nitropyridine ring involves nucleophilic aromatic substitution (SNAr). If a suitable leaving group, such as a halogen, is present on the pyridine ring, it can be displaced by a variety of nucleophiles. For example, 2-chloro-5-nitropyridine is a common starting material where the chloro group can be substituted by nucleophiles like phenols. mdpi.com
| Reaction Type | Reagent/Catalyst | Functional Group Transformation |
| Nitro Reduction | Pd/C, H2 or SnCl2 | -NO2 to -NH2 |
| Acylation | Acyl Chloride/Anhydride | -NH2 to -NHCOR |
| Sulfonylation | Sulfonyl Chloride | -NH2 to -NHSO2R |
| Nucleophilic Aromatic Substitution | Nucleophile, Base | -Cl to -OR, -NR2, etc. |
Substitution Patterns on the Pyridine Ring
The introduction of substituents on the pyridine ring can be achieved by starting with appropriately substituted 2-chloro-5-nitropyridine derivatives. For instance, the use of 2-chloro-3-methyl-5-nitropyridine (B1582605) or 2-chloro-6-methyl-5-nitropyridine in the SNAr reaction with 4-hydroxyindole would yield analogues with a methyl group at the 3- or 6-position of the pyridine ring, respectively. The synthesis of these substituted pyridines often involves multi-step sequences starting from commercially available pyridine derivatives.
Furthermore, post-synthetic modifications of the pyridine ring of this compound can also be employed. For example, if a bromo-substituted analogue, such as 4-(5-bromopyridin-2-yloxy)-1H-indole, is synthesized, the bromine atom can serve as a handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) or the Buchwald-Hartwig amination (for introducing amino groups) are powerful tools for this purpose. wikipedia.orgorganic-chemistry.orgatlanchimpharma.comnih.govacs.orgias.ac.inyoutube.comsemanticscholar.orgmdpi.com
Table 1: Examples of Substituted Pyridine Analogues and Potential Synthetic Strategies
| Substituent on Pyridine Ring | Starting Pyridine Derivative | Potential Synthetic Method |
| 3-Methyl | 2-Chloro-3-methyl-5-nitropyridine | Nucleophilic Aromatic Substitution |
| 6-Methyl | 2-Chloro-6-methyl-5-nitropyridine | Nucleophilic Aromatic Substitution |
| 5-Aryl | 4-(5-Bromopyridin-2-yloxy)-1H-indole | Suzuki-Miyaura Coupling |
| 5-Amino | 4-(5-Bromopyridin-2-yloxy)-1H-indole | Buchwald-Hartwig Amination |
Nitro Group Transformations
The nitro group on the pyridine ring is a versatile functional group that can be transformed into a variety of other substituents, providing a powerful avenue for the synthesis of diverse analogues. The reduction of the nitro group to an amino group is a common and highly useful transformation. nih.govmasterorganicchemistry.comjsynthchem.comwikipedia.org This conversion significantly alters the electronic properties of the pyridine ring, introducing a strongly electron-donating group. The resulting amino group can then be further modified.
The reduction of the nitro group in this compound can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) is a widely used and efficient method. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed.
Scheme 2: Reduction of the Nitro Group
The resulting 4-(5-aminopyridin-2-yloxy)-1H-indole is a key intermediate for further diversification. The amino group can be acylated to form amides, alkylated, or used in the construction of heterocyclic rings. For example, reaction with an acid chloride or anhydride would yield the corresponding N-acyl derivative.
Table 2: Potential Transformations of the Nitro Group and Subsequent Reactions
| Transformation | Reagents | Product Functional Group | Potential Subsequent Reactions |
| Reduction | Pd/C, H2 or SnCl2, HCl | Amino (-NH2) | Acylation, Alkylation, Diazotization |
| Diazotization followed by Sandmeyer reaction | NaNO2, HCl then CuX (X=Cl, Br, CN) | Halo (-Cl, -Br), Cyano (-CN) | Cross-coupling reactions |
Linker Region Modifications (e.g., O-alkyl, O-aryl)
Modification of the ether linkage connecting the indole and pyridine rings offers another strategy for creating structural diversity. While the primary focus is on the O-aryl linkage, the synthesis of analogues with different linkers, such as a thioether (S-aryl) or an alkyl ether, can be envisioned.
The synthesis of a thioether analogue would involve the reaction of 2-chloro-5-nitropyridine with 4-mercapto-1H-indole. This reaction would proceed via a similar SNAr mechanism, with the thiolate anion acting as the nucleophile. The preparation of 4-mercapto-1H-indole can be achieved from 4-hydroxyindole through various methods, such as the Newman-Kwart rearrangement followed by hydrolysis.
For O-alkyl linkers, the synthetic strategy would involve the alkylation of 4-hydroxyindole with a suitable alkyl halide containing a pyridine moiety. For instance, reacting 4-hydroxyindole with 2-(chloromethyl)-5-nitropyridine (B3058287) in the presence of a base would yield 4-((5-nitropyridin-2-yl)methoxy)-1H-indole.
Table 3: Examples of Linker Modifications
| Linker Type | Key Reactants | Resulting Linkage |
| Thioether | 4-Mercapto-1H-indole + 2-Chloro-5-nitropyridine | -S- |
| Methylene Ether | 4-Hydroxyindole + 2-(Chloromethyl)-5-nitropyridine | -O-CH2- |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied to minimize waste, reduce energy consumption, and use less hazardous materials.
One promising approach is the use of microwave-assisted synthesis. nih.govresearchgate.netorganic-chemistry.orgactascientific.comshd-pub.org.rsmdpi.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. The SNAr reaction for the formation of the diaryl ether linkage is a good candidate for microwave-assisted synthesis.
Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. researchgate.net Sonication can promote mass transfer and activate the reacting species, leading to more efficient transformations.
The choice of solvent is also a key consideration in green chemistry. The use of greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. For the synthesis of diaryl ethers, phase-transfer catalysis in aqueous media can be an effective and greener alternative to the use of polar aprotic solvents.
Table 4: Green Chemistry Approaches for the Synthesis of this compound and its Analogues
| Green Chemistry Approach | Potential Application | Advantages |
| Microwave-Assisted Synthesis | SNAr reaction, Cross-coupling reactions | Reduced reaction times, higher yields, improved purity |
| Ultrasound-Assisted Synthesis | SNAr reaction | Enhanced reaction rates, improved yields |
| Use of Greener Solvents | SNAr reaction | Reduced environmental impact, improved safety |
| Solvent-Free Reactions | SNAr reaction | Elimination of solvent waste, simplified work-up |
| Development of Recyclable Catalysts | Cross-coupling reactions | Reduced catalyst waste, lower cost |
Analytical and Spectroscopic Characterization of 4 5 Nitropyridin 2 Yloxy 1h Indole
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct information about the functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the characteristic functional groups within the 4-(5-Nitropyridin-2-yloxy)-1H-indole molecule. The FT-IR spectrum is defined by absorption bands corresponding to specific vibrational modes, such as stretching and bending.
The most prominent feature in the spectrum is the sharp absorption band associated with the N-H stretching vibration of the indole (B1671886) ring, typically observed in the region of 3400-3300 cm⁻¹. The presence of the nitro (NO₂) group is unequivocally confirmed by two strong absorption bands: the asymmetric stretching vibration, usually found near 1530-1500 cm⁻¹, and the symmetric stretching vibration, which appears in the 1350-1330 cm⁻¹ range.
Aromatic C-H stretching vibrations are identified by a series of weaker bands above 3000 cm⁻¹. The C-O-C ether linkage that connects the indole and nitropyridine moieties is characterized by its asymmetric stretching vibration, which gives rise to a strong band, typically around 1250-1200 cm⁻¹. Additional bands corresponding to aromatic C=C and C=N stretching vibrations within the heterocyclic rings are observed in the 1600-1450 cm⁻¹ fingerprint region.
Table 1: Key FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350 | Sharp, Medium | N-H Stretch (Indole) |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1480 | Medium-Strong | Aromatic C=C/C=N Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than dipole moment. In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings and the nitro group are often particularly prominent.
The symmetric stretching of the nitro group, which appears as a strong band in the FT-IR spectrum, is also typically strong in the Raman spectrum around 1340 cm⁻¹. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are characteristic features in the Raman spectrum and provide information about the heterocyclic core structures. These are often observed in the 1000-800 cm⁻¹ region. Vibrations associated with the C-O-C ether linkage and the C=C bonds of the aromatic systems are also readily detected.
While experimental data on Surface-Enhanced Raman Spectroscopy (SERS) for this specific molecule is not widely available, this technique could theoretically be used to significantly enhance the Raman signal. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), SERS could provide greater sensitivity and potentially reveal more detailed vibrational information, especially regarding the orientation of the molecule on the surface.
Table 2: Selected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1590 | Strong | Aromatic Ring Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1010 | Medium | Aromatic Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound, providing detailed information about the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be divided into several key regions. The indole N-H proton typically appears as a broad singlet at the most downfield chemical shift, often above 10 ppm, due to its acidic nature.
The protons on the nitropyridine ring are significantly deshielded by the electron-withdrawing effects of the nitro group and the ring nitrogen. The proton at the C3' position often appears as a doublet, while the proton at the C6' position may also be a doublet. The proton at the C4' position typically presents as a doublet of doublets due to coupling with both H3' and H6'.
The protons on the indole ring exhibit characteristic shifts and coupling patterns. The proton at the C5 position appears as a doublet of doublets, coupled to H6 and H7. The H6 proton is often seen as a triplet (or doublet of doublets), while the H7 proton is a doublet. The protons at the C2 and C3 positions of the indole ring also show distinct signals, often as triplets or doublets of doublets depending on their coupling.
Table 3: Representative ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | ~11.5 | br s | - |
| H6' (Pyridine) | ~9.0 | d | ~2.5 |
| H4' (Pyridine) | ~8.5 | dd | ~9.0, 2.5 |
| H7 (Indole) | ~7.6 | d | ~8.0 |
| H5 (Indole) | ~7.2 | dd | ~8.5, 7.5 |
| H3' (Pyridine) | ~7.1 | d | ~9.0 |
| H3 (Indole) | ~7.0 | t | ~2.5 |
| H6 (Indole) | ~6.8 | t | ~7.5 |
| H2 (Indole) | ~6.5 | t | ~2.0 |
Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is typically broadband proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Carbons directly attached to electronegative atoms (oxygen, nitrogen) are found further downfield. Therefore, the C2' carbon of the pyridine (B92270) ring (attached to the ether oxygen) and the C4 carbon of the indole ring (also attached to the ether oxygen) are expected at significant downfield shifts. The C5' carbon, bonded to the nitro group, is also highly deshielded. Quaternary carbons (those without attached protons) generally show weaker signals compared to protonated carbons. The carbons of the indole and pyridine rings appear in the aromatic region of the spectrum, typically between 100 and 165 ppm.
Table 4: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2' (Pyridine) | ~163 |
| C5' (Pyridine) | ~155 |
| C4 (Indole) | ~150 |
| C7a (Indole) | ~138 |
| C4' (Pyridine) | ~135 |
| C3a (Indole) | ~128 |
| C2 (Indole) | ~125 |
| C6 (Indole) | ~120 |
| C5 (Indole) | ~115 |
| C3' (Pyridine) | ~110 |
| C7 (Indole) | ~105 |
| C3 (Indole) | ~102 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of this compound would show cross-peaks between adjacent protons, such as H5/H6 and H6/H7 on the indole ring, and H3'/H4' on the pyridine ring. This allows for the definitive tracing of the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at ~7.6 ppm to the carbon signal at ~105 ppm, confirming the assignment of H7 and C7, respectively. This technique is invaluable for assigning all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing the connectivity between different parts of the molecule, as it shows correlations between protons and carbons that are two or three bonds away. The key correlation for confirming the structure of this compound would be a cross-peak between a proton on one ring and a carbon on the other, through the ether linkage. For example, a correlation between the H3' proton on the pyridine ring and the C4 carbon of the indole ring, or between the H5 proton of the indole ring and the C2' carbon of the pyridine ring, would provide definitive proof of the C-O-C bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The spectrum of this compound is expected to be a composite of the electronic systems of its constituent indole and 5-nitropyridine moieties.
The indole ring system is known to exhibit two characteristic absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π → π* transitions. nih.gov The ¹Lₑ band typically appears at a shorter wavelength with higher intensity, while the ¹Lₐ band is found at a longer wavelength. For the parent indole molecule, these transitions are observed around 270-290 nm. nih.govacs.org The presence of the ether linkage at the 4-position of the indole is expected to cause a bathochromic (red) shift in these absorption maxima.
Table 1: Typical UV-Vis Absorption Data for Relevant Chromophores
| Chromophore/Compound | Typical λₘₐₓ Range (nm) | Transition Type | Reference |
|---|---|---|---|
| Indole | 270 - 290 | π → π* | nih.govacs.org |
| 5-Hydroxyindole | ~308 (in cyclohexane) | π → π* | nih.gov |
Note: The data presented is based on parent compounds and simple derivatives; the actual λₘₐₓ for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₃H₉N₃O₃), the calculated molecular weight is approximately 255.23 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to its exact mass.
Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" of the molecule's structure. The ether linkage in this compound is a likely site for initial cleavage. libretexts.orgchemistrynotmystery.com Fragmentation can occur on either side of the ether oxygen.
Key fragmentation pathways may include:
Cleavage of the C-O bond between the indole ring and the ether oxygen, leading to the formation of an indol-4-oxy radical and a 5-nitropyridinium cation (m/z 123), or a 4-hydroxyindole (B18505) radical cation and a 5-nitropyridine fragment.
Cleavage of the C-O bond between the pyridine ring and the ether oxygen, resulting in a 4-(pyridin-2-yloxy)-1H-indolyl cation and a nitro radical, or more complex rearrangements.
Loss of the nitro group (-NO₂) or nitric oxide (NO) from the pyridine ring, a common fragmentation pattern for nitroaromatic compounds.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Approximate m/z |
|---|---|---|
| [C₁₃H₉N₃O₃]⁺ (Molecular Ion) | Intact molecule | 255 |
| [C₅H₃N₂O₂]⁺ | 5-Nitropyridinium fragment | 123 |
| [C₈H₆NO]⁺ | 4-Hydroxyindole fragment | 132 |
| [C₅H₄N₂]⁺ | Fragment from loss of NO₂ and O from pyridine part | 106 |
Note: The m/z values are nominal masses. The actual fragmentation pattern would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related structures provides insight into the expected molecular conformation. For instance, studies on indole derivatives often reveal nearly planar indole ring systems. nih.gov Similarly, the crystal structures of nitropyridine derivatives have been extensively studied.
The analysis of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, for example, revealed a monoclinic crystal system with space group P2₁/c, and detailed the hydrogen bonding networks responsible for its crystal packing. nih.gov The conformation of this compound would be determined by the torsion angle of the C-O-C ether linkage, which dictates the relative orientation of the indole and nitropyridine rings. Intermolecular interactions, likely involving the indole N-H group as a hydrogen bond donor and the oxygen atoms of the nitro group as acceptors, would play a crucial role in the solid-state assembly.
Table 3: Illustrative Crystal Data for a Related Indole Derivative (5-Methoxy-1H-Indole-2-Carboxylic Acid Polymorph)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305 |
| b (Å) | 13.0346 |
| c (Å) | 17.2042 |
| β (°) | 91.871 |
| Volume (ų) | 903.6 |
Source: Data from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid provides an example of the type of crystallographic information obtained for indole derivatives. nih.gov
Therefore, the detailed information and data tables required to populate the requested sections and subsections are not available in the existing scientific literature. This includes:
Quantum Chemical Calculations: No published data were found regarding Density Functional Theory (DFT) for optimized geometry and electronic structure, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or Global Reactivity Descriptors for this compound.
Molecular Modeling and Dynamics Simulations: There are no available studies on molecular modeling or dynamics simulations specifically focused on this compound.
Without these foundational research findings, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. The generation of such an article would require primary research involving computational analysis of the molecule, which is beyond the scope of this request.
Computational and Theoretical Investigations of 4 5 Nitropyridin 2 Yloxy 1h Indole
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Potential Energy Surfaces
There are currently no published studies detailing the conformational analysis or potential energy surfaces of 4-(5-Nitropyridin-2-yloxy)-1H-indole. A conformational analysis would be instrumental in identifying the most stable three-dimensional arrangements of the molecule, which are dictated by the rotational freedom around the ether linkage connecting the indole (B1671886) and nitropyridine rings. Understanding the potential energy surface would further elucidate the energy barriers between different conformations and identify the global minimum energy structure, which is critical for predicting its biological activity.
Molecular Dynamics Simulations for Conformational Stability
The conformational stability of this compound in a simulated biological environment has not been explored through molecular dynamics simulations. Such simulations would provide valuable insights into the dynamic behavior of the molecule over time, its flexibility, and the stability of its preferred conformations in aqueous solution, which can significantly influence its interaction with protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: An Unexplored Avenue
Descriptor Calculation and Feature Selection
No QSAR studies have been reported that include this compound within their dataset. The initial step in any QSAR study involves the calculation of a wide range of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Subsequent feature selection would identify the most relevant descriptors for a particular biological activity.
Model Development and Validation
Without a dataset of structurally related compounds with known biological activities, the development and validation of a QSAR model for this compound and its analogs is not possible. A validated QSAR model would be a powerful tool for predicting the activity of novel, related compounds, thereby guiding future synthesis and experimental testing.
Ligand-Protein Interaction Studies (Molecular Docking): Awaiting Investigation
Prediction of Binding Affinity and Interaction Modes
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the predicted binding affinity and interaction modes of the compound this compound. While computational and theoretical investigations are common for novel compounds of potential pharmacological interest, specific molecular docking, binding affinity predictions, or detailed analyses of interaction modes for this particular molecule are not publicly available at this time.
Therefore, no data tables or detailed research findings on its binding characteristics can be provided.
Pharmacological and Biological Research Perspectives of 4 5 Nitropyridin 2 Yloxy 1h Indole Derivatives
Target Identification and Engagement Studies
The initial phase in understanding the therapeutic potential of 4-(5-Nitropyridin-2-yloxy)-1H-indole derivatives involves comprehensive screening against a panel of molecular targets to identify their biological partners.
Screening against Molecular Targets
While comprehensive screening data for a wide array of this compound derivatives against diverse molecular targets are not extensively documented in publicly available literature, the constituent indole (B1671886) and nitropyridine motifs are known to interact with various biological molecules. Indole derivatives, for instance, are recognized as privileged structures in medicinal chemistry, with numerous examples of kinase inhibitors and other targeted therapies. Similarly, nitropyridine compounds have been investigated for their bioactivities. The combination of these two pharmacophores in the this compound scaffold suggests the potential for a unique and possibly synergistic interaction profile with a range of biological targets. Further high-throughput screening efforts are warranted to fully delineate the target landscape of this class of compounds.
Enzyme Inhibition Profiling
The evaluation of enzyme inhibition is a critical step in characterizing the pharmacological profile of novel compounds. Research into derivatives sharing structural similarities with this compound has provided insights into their potential as enzyme inhibitors.
A notable study on a series of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives revealed that a compound bearing a 5-nitropyridin-2-yl moiety exhibited dual inhibitory activity against both chymotrypsin and urease . nih.govconsensus.app Specifically, this derivative demonstrated an IC₅₀ value of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease. nih.gov This finding is significant as both enzymes are important therapeutic targets. Chymotrypsin is a digestive enzyme, and its inhibitors can be of interest in managing certain pancreatic diseases, while urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a strategy for treating peptic ulcers.
DNA-dependent protein kinase (DNA-PK): Nitropyridine derivatives have been utilized as precursors in the synthesis of highly selective DNA-PK inhibitors. nih.gov
ERK5: The indole scaffold is a component of various kinase inhibitors, and research into indole-based compounds as potential ERK5 inhibitors is an active area.
CYP51 (Sterol 14α-demethylase): The nitropyridine moiety has been incorporated into compounds designed to target CYP51, an essential enzyme in fungal and protozoal sterol biosynthesis.
Thioredoxin Reductase 1 (TrxR1): The inhibitory potential of nitropyridines against cytosolic thioredoxin reductase 1 has been noted as a basis for anticancer therapy. nih.gov
Protoporphyrinogen Oxidase (PPO): While not a direct structural analog, the ether linkage between two aromatic rings in this compound bears some resemblance to diphenyl ether herbicides, which are known inhibitors of PPO.
AChE and BChE: The vast structural diversity of indole derivatives has led to their investigation as cholinesterase inhibitors, though specific data for this scaffold is lacking.
MmpL3: Indole-2-carboxamides are a well-established class of inhibitors targeting the essential mycobacterial transporter MmpL3. This suggests that the indole core of this compound could potentially be functionalized to target this anti-tubercular drug target.
| Enzyme Target | Compound/Derivative Class | Reported Activity (IC₅₀) |
|---|---|---|
| Chymotrypsin | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 μM nih.gov |
| Urease | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 μM nih.gov |
| DNA-PK | Nitropyridine derivatives | Precursors for selective inhibitors nih.gov |
| ERK5 | Indole derivatives | Investigated as potential inhibitors |
| CYP51 | Nitropyridine derivatives | Investigated as potential inhibitors |
| Thioredoxin Reductase 1 | Nitropyridine derivatives | Inhibition noted as basis for anticancer therapy nih.gov |
| MmpL3 | Indole-2-carboxamides | Established class of inhibitors |
G-Quadruplex Binding Activity
G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in the regulation of gene expression and are considered promising targets for anticancer drug development. Research has shown that pyrrolidine-substituted 5-nitroindole derivatives can act as a new class of G-quadruplex ligands that bind to the c-Myc promoter G-quadruplex sequence. nih.gov These compounds have been demonstrated to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that some of these derivatives interact with the terminal G-quartets of the G-quadruplex. nih.govnih.gov The 5-nitro group on the indole scaffold plays a crucial role in enhancing the binding affinity for the G-quadruplex. nih.gov
| Molecular Target | Compound Class | Key Findings |
|---|
Elucidation of Molecular Mechanisms of Action
Understanding the molecular pathways affected by this compound derivatives is essential for predicting their therapeutic effects and potential side effects.
Cellular Pathway Modulation Studies
Specific studies detailing the modulation of cellular pathways by this compound are currently limited. However, based on the known activities of related compounds, several pathways can be hypothesized as potential targets. For instance, the G-quadruplex binding activity of 5-nitroindole derivatives suggests that compounds from this class could modulate pathways regulated by G-quadruplex-forming genes, such as the c-Myc pathway, which is central to cell proliferation and apoptosis. nih.gov Furthermore, the inhibition of kinases like ERK5 would directly impact the MAPK signaling cascade, which is frequently dysregulated in cancer. Future research employing transcriptomics, proteomics, and phosphoproteomics will be invaluable in mapping the cellular pathways modulated by this class of compounds.
Interaction with Biomolecules (excluding clinical/human data)
The interaction of this compound derivatives with biomolecules can be inferred from studies on analogous structures. For example, the interaction of 4-nitroquinoline-1-oxide (4NQO), another nitroaromatic compound, with indole derivatives and biomolecules like amino acids and proteins has been studied. These investigations have shown that photoinduced electron transfer can occur from indoles to 4NQO, which is accompanied by proton transfer. Such studies provide a framework for understanding the potential for this compound to engage in redox reactions and form adducts with biomolecules, which could be a component of its mechanism of action. The binding of 5-nitroindole derivatives to the DNA G-quadruplex is a direct interaction with a key biomolecule, leading to the modulation of gene expression. nih.gov
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound derivatives is intricately linked to their molecular structure. Modifications to the indole moiety, the nitropyridine ring, and the ether linkage have been shown to significantly influence their pharmacological effects.
Impact of Indole Moiety Substituents on Activity
Substitutions on the indole ring are a critical determinant of biological activity. The presence, position, and nature of these substituents can modulate the compound's potency and selectivity.
N-1 Position: The absence of substituents at the N-1 position of the indole nucleus often contributes to optimal activity. researchgate.net
C3 Position: Many C3-substituted indole analogs have demonstrated efficacy as antimicrobial and antioxidant agents. mdpi.com The introduction of polar substituents at this position can create a molecule with a "polar head-non-polar tail" structure, which may enhance stability within cell membranes. mdpi.com
C5 and C6 Positions: The presence of a methoxy group at the C5 or C6 position of the indole ring has been associated with enhanced antiproliferative activity in some contexts. researchgate.net
C7 Position: In certain series of indole derivatives, substitution at the C7 position has been found to be the most favorable for biological activity. researchgate.net
| Position on Indole Ring | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| N-1 | Absence of substituent | Contributes to optimal activity | researchgate.net |
| C3 | Polar substituents | Can enhance cell membrane stability | mdpi.com |
| C5/C6 | Methoxy group | Associated with enhanced antiproliferative activity | researchgate.net |
| C7 | Various substituents | Favorable for biological activity in some derivatives | researchgate.net |
Role of the Nitropyridine Moiety on Activity
The nitropyridine moiety is a key pharmacophore that significantly contributes to the biological profile of these compounds. The nitro group, in particular, plays a crucial role.
The nitro group on the pyridine (B92270) ring is an electron-withdrawing group, which can influence the electronic properties of the entire molecule and facilitate interactions with biological targets. mdpi.com For instance, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been designed as potent and selective factor IXa inhibitors, with the nitro group being a key contributor to their inhibitory levels. mdpi.com In some cases, the replacement of a nitro group with an amino group has been shown to reduce activity, indicating the importance of the nitro functional group for maintaining the desired biological effect. nih.gov
Activity against Pathogens (in vitro/mechanistic, excluding clinical data)
Derivatives of this compound have been investigated for their potential to combat a range of pathogens, demonstrating notable antimicrobial and antiviral activities in laboratory settings.
Antimicrobial Activity Studies
Indole derivatives have shown promise as antimicrobial agents. nih.gov Some studies have indicated that indole derivatives can exhibit a broad spectrum of activity against various microorganisms. nih.gov For example, certain indole-triazole derivatives have demonstrated significant promise as novel antibacterial and antifungal lead compounds. nih.gov Furthermore, some bis-indole agents have shown activity against multidrug-resistant gram-positive and gram-negative bacteria. nih.gov
| Compound Type | Target Pathogen(s) | Observed In Vitro Activity | Reference |
|---|---|---|---|
| Indole-triazole derivatives | Bacteria and Fungi | Promising lead compounds | nih.gov |
| Bis-indole agents | Multidrug-resistant bacteria | Demonstrated activity | nih.gov |
| 5-nitro-2-phenylindole | Staphylococcus aureus | Increased susceptibility to ciprofloxacin | nih.gov |
Antiviral Activity Research
The indole scaffold is recognized as a key pharmacophore in the synthesis of potent antiviral agents. nih.gov A number of indole derivatives have been investigated for their ability to inhibit various viruses.
For instance, a series of 5-nitro-3-[(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono]-1H-2-indolinones were synthesized and evaluated for their primary antiviral activities. researchgate.net Some of these compounds showed weak activity against the yellow fever virus (YFV), while others inhibited the growth of bovine viral diarrhea virus (BVDV). researchgate.net Specifically, certain N-Mannich bases and 5-methyl-4-thiazolidinone derivatives demonstrated activity against BVDV. researchgate.net Additionally, sulfonamide derivatives containing a nitrophenyl group have shown high activity against influenza viruses. mdpi.com
Antiparasitic Activity Investigations (e.g., Trypanosoma cruzi, P. falciparum)
The investigation into the antiparasitic potential of this compound derivatives is a burgeoning area of medicinal chemistry, driven by the structural motifs present in the parent compound. Both the indole nucleus and the nitroaromatic system are recognized as "privileged structures" in the design of antimicrobial and antiparasitic agents. While direct experimental studies on derivatives of this compound against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (the most virulent human malaria parasite) are not extensively documented in publicly available literature, the rationale for their investigation is scientifically compelling.
Research into related structural classes provides a strong foundation for exploring the potential of these specific derivatives. The indole scaffold, for instance, is a core component of numerous natural and synthetic compounds with demonstrated antiparasitic properties. Similarly, nitroaromatic compounds have a well-established history in the treatment of parasitic infections, with their mechanism of action often linked to the bioreduction of the nitro group to cytotoxic radical species within the parasite.
Investigations against Trypanosoma cruzi
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The current therapeutic options are limited and can be associated with significant side effects. The search for new, safer, and more effective drugs is therefore a priority.
Nitroaromatic compounds, such as benznidazole, are currently used to treat Chagas disease. Their efficacy is believed to stem from the reduction of the nitro group by parasitic nitroreductases, leading to the generation of reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules. Given that derivatives of this compound contain a nitropyridine moiety, it is hypothesized that they could function as substrates for these parasitic enzymes.
While specific data for this compound derivatives is not available, studies on other nitro-containing heterocyclic compounds provide a basis for potential activity. For example, various nitrotriazole and nitroimidazole derivatives have been synthesized and shown to possess significant anti-T. cruzi activity. The exploration of the this compound scaffold would involve synthesizing a library of derivatives with modifications on both the indole and the nitropyridine rings to establish a structure-activity relationship (SAR).
Table 1: Hypothetical Activity of this compound Derivatives against Trypanosoma cruzi
The following table is a hypothetical representation of potential research findings and is for illustrative purposes only, as specific experimental data is not currently available in the public domain.
| Compound ID | Modification on Indole Ring | Modification on Pyridine Ring | IC50 (µM) against T. cruzi amastigotes | Selectivity Index (SI) |
| Parent | None | None | - | - |
| Derivative A | 5-fluoro | None | - | - |
| Derivative B | 6-chloro | None | - | - |
| Derivative C | None | 3-methyl | - | - |
| Derivative D | 5-fluoro | 3-methyl | - | - |
Investigations against Plasmodium falciparum
Malaria continues to be a devastating global health issue, with the emergence and spread of drug-resistant Plasmodium falciparum strains necessitating the urgent development of new antimalarial agents with novel mechanisms of action.
The indole nucleus is a key feature in several classes of antimalarial compounds. For example, the natural product cryptolepine, an indoloquinoline alkaloid, has demonstrated potent antiplasmodial activity. Synthetic indole derivatives have also been extensively investigated as potential antimalarials.
The presence of the nitropyridine group in this compound derivatives also suggests a potential avenue for antimalarial activity. While nitroaromatic compounds are less common in clinically used antimalarials compared to antitrypanosomal agents, research has explored their potential. The rationale is similar: parasitic enzymes could reduce the nitro group, leading to cytotoxic effects.
Future research in this area would likely focus on the synthesis of various derivatives of this compound and their in vitro screening against both drug-sensitive and drug-resistant strains of P. falciparum. Key parameters to be evaluated would include the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), which compares the toxicity of the compound to parasites versus mammalian cells.
Table 2: Hypothetical Activity of this compound Derivatives against Plasmodium falciparum
The following table is a hypothetical representation of potential research findings and is for illustrative purposes only, as specific experimental data is not currently available in the public domain.
| Compound ID | Modification on Indole Ring | Modification on Pyridine Ring | IC50 (µM) against P. falciparum (3D7 strain) | Selectivity Index (SI) |
| Parent | None | None | - | - |
| Derivative E | 5-methoxy | None | - | - |
| Derivative F | 7-bromo | None | - | - |
| Derivative G | None | 4-amino | - | - |
| Derivative H | 5-methoxy | 4-amino | - | - |
Future Research Directions and Translational Opportunities
Development of Advanced Synthetic Strategies for Complex Analogues
The exploration of the full potential of the 4-(5-Nitropyridin-2-yloxy)-1H-indole scaffold will necessitate the development of advanced synthetic strategies to generate a diverse library of complex analogues. Future research in this area should focus on methodologies that allow for precise control over the substitution patterns on both the indole (B1671886) and pyridine (B92270) rings.
Key areas for synthetic development include:
Late-Stage Functionalization: Developing C-H activation and functionalization reactions will be crucial for modifying the indole and pyridine cores in the later stages of the synthesis. This approach allows for the rapid generation of diverse analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.
Flow Chemistry and Automated Synthesis: The use of microreactors and automated synthesis platforms can enable the high-throughput synthesis of a large number of analogues. nih.gov This technology allows for precise control over reaction conditions, improved safety for handling potentially hazardous reagents, and the ability to quickly explore a broad chemical space. nih.gov
Novel Coupling Methodologies: Investigating new cross-coupling strategies beyond traditional methods could lead to more efficient and versatile syntheses. This could include photoredox catalysis or enzymatic reactions to form the ether linkage or to modify the core scaffolds.
An illustrative data table for a hypothetical library of analogues is presented below:
| Compound ID | R1 Substituent (Indole N-1) | R2 Substituent (Indole Position 5) | R3 Substituent (Pyridine Position 4) | Synthetic Strategy Employed |
| I-1 | H | H | H | Buchwald-Hartwig Etherification |
| I-2 | Methyl | Bromo | Amino | Late-stage C-H bromination |
| I-3 | Ethyl | Cyano | Fluoro | Automated Flow Synthesis |
| I-4 | Benzyl | Phenyl | Methoxy | Suzuki Cross-Coupling |
Exploration of Novel Biological Targets and Mechanistic Pathways
The hybrid structure of this compound suggests a rich polypharmacological potential. Indole derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. acs.orgresearchgate.net The nitropyridine moiety is also a common feature in bioactive compounds, including some with antimicrobial and herbicidal activity. nih.gov
Future research should focus on screening this compound and its analogues against a diverse panel of biological targets. Potential areas of investigation include:
Oncology: Given that many indole derivatives exhibit anticancer properties, this scaffold should be evaluated for its activity against various cancer cell lines. nih.gov Mechanistic studies could explore its potential to inhibit key signaling pathways involved in cell proliferation and survival.
Infectious Diseases: The presence of the nitropyridine group suggests potential antimicrobial activity. nih.gov The compound should be tested against a panel of bacterial and fungal pathogens. Mechanistic studies could investigate its ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.
Neuroscience: Indole is the core structure of many neurotransmitters and psychoactive compounds. Analogues of this compound could be explored for their potential to modulate neurotransmitter receptors and transporters.
Agrochemicals: A related compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has shown high herbicidal activity. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of new herbicides or pesticides.
A table summarizing potential biological targets is provided below:
| Target Class | Specific Example(s) | Rationale |
| Kinases | EGFR, VEGFR, BRAF | Indole scaffold is common in kinase inhibitors. chemicalbook.com |
| GPCRs | Serotonin (B10506), Dopamine Receptors | Indole is a core component of neurotransmitters. researchgate.net |
| Enzymes | DNA Topoisomerase, HDAC | Indole derivatives are known to inhibit these enzymes. chempanda.com |
| Microbial Targets | Dihydropteroate synthase | Nitropyridine moiety suggests antimicrobial potential. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future research should integrate AI and ML in the following ways:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new analogues. acs.org This will help to prioritize the synthesis of the most promising compounds.
De Novo Design: Utilize generative models to design novel analogues with desired properties. These models can explore a vast chemical space to identify molecules that are predicted to have high activity and favorable drug-like properties.
Synthesis Planning: Employ AI-powered retrosynthesis tools to identify the most efficient synthetic routes for target analogues. acs.org This can significantly reduce the time and resources required for chemical synthesis.
Investigation of Material Science and Catalytic Applications
The unique electronic and structural features of the this compound scaffold suggest its potential for applications in material science and catalysis. Indole and pyridine derivatives are known to have interesting photophysical properties and can act as ligands for metal catalysts.
Potential avenues for investigation include:
Organic Electronics: The extended π-system of the molecule could be exploited in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Modifications to the scaffold could be used to tune its electronic properties.
Sensors: The indole nitrogen and the pyridine nitrogen could act as binding sites for metal ions or other analytes. This suggests that derivatives could be developed as fluorescent or colorimetric sensors.
Catalysis: The nitrogen atoms in the indole and pyridine rings can coordinate to metal centers, making these compounds potential ligands for transition metal catalysts. ontosight.ai The electronic properties of the ligand could be tuned by modifying the substituents on the aromatic rings to influence the activity and selectivity of the catalyst.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-(5-nitropyridin-2-yloxy)-1H-indole?
Answer:
The synthesis typically involves nucleophilic aromatic substitution between 5-nitro-2-chloropyridine and 4-hydroxyindole derivatives. Key parameters include:
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred to stabilize intermediates and enhance reactivity .
- Base : Use of strong bases like LiAlH₄ (in THF) or NaH (in DMF) to deprotonate the hydroxyl group of 4-hydroxyindole, facilitating nucleophilic attack .
- Temperature : Reflux conditions (~80–100°C) for 1.5–12 hours, monitored by TLC to ensure completion .
Methodological Note : Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) is critical to isolate the product from byproducts like unreacted indole or nitroaromatic intermediates .
Basic: How can structural confirmation of this compound be achieved?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Indole NH proton at δ 10–12 ppm (broad singlet).
- Pyridinyloxy protons as doublets (δ 7.5–8.5 ppm) coupled with nitro group effects .
- ¹³C NMR : Nitropyridine carbons appear at δ 140–160 ppm due to electron-withdrawing nitro groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the calculated mass (e.g., C₁₃H₈N₃O₃⁺ requires 262.0582) .
Basic: What pharmacological assays are suitable for evaluating this compound’s bioactivity?
Answer:
- Kinase Inhibition : Screen against kinases (e.g., PDK-1) using fluorescence polarization assays, given structural similarities to bisindolylmaleimide inhibitors .
- 5-HT Receptor Binding : Radioligand displacement assays (e.g., 5-HT₇ receptor IC₅₀ determination) due to indole’s role in serotonin receptor modulation .
- Antioxidant Activity : DPPH radical scavenging assays to assess nitro group-mediated redox properties .
Advanced: How to design structure-activity relationship (SAR) studies for nitro-substituted indole derivatives?
Answer:
- Variation of Substituents :
- Biological Testing : Compare IC₅₀ values across analogs in kinase or receptor assays to identify critical pharmacophores .
Advanced: How to resolve contradictions in reported bioactivity data for nitroindoles?
Answer:
- Assay Validation : Ensure consistency in assay conditions (e.g., cell lines, incubation times). For example, conflicting 5-HT₇ agonist data may arise from differences in CHO vs. HEK293 cell models .
- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
Advanced: What analytical methods optimize detection of trace impurities in this compound?
Answer:
- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Nitro groups absorb strongly at 254 nm, aiding detection .
- Limits of Detection (LOD) : Achieve ppm-level sensitivity for nitroaromatic byproducts (e.g., 5-nitro-2-chloropyridine) using tandem MS .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the pyridinyloxy linkage .
Advanced: What mechanistic insights explain the nitro group’s role in biological activity?
Answer:
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to kinase ATP pockets (e.g., PDK-1) .
- Redox Cycling : Nitro reduction in hypoxic environments generates reactive oxygen species (ROS), contributing to cytotoxicity in cancer models .
Basic: How to address low yields during purification of this compound?
Answer:
- Byproduct Removal : Pre-purify starting materials (e.g., 4-hydroxyindole via recrystallization) to reduce competing side reactions .
- Gradient Elution : Optimize column chromatography using hexane:ethyl acetate (20:1 to 3:1) to resolve polar nitro byproducts .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
